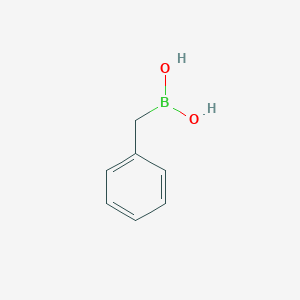
ベンジルボロン酸
説明
Benzylboronic acid is an organoboron compound with the chemical formula C7H9BO2. It is a derivative of boronic acid where a benzyl group is attached to the boron atom. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.
科学的研究の応用
Benzylboronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Benzylboronic acid primarily targets benzylic and allylic alcohols, aldehydes, and ketones . It also interacts with benzylic halides and Grignard reagents . These targets play a crucial role in various chemical reactions, particularly in the synthesis of boronic esters .
Mode of Action
Benzylboronic acid interacts with its targets through a series of chemical reactions. For instance, it can undergo a reductive coupling with benzylic halides in the presence of pinacolborane . In this process, pinacolborane acts as both an electrophile and a reducing agent to regenerate an organomagnesium species in situ .
In another reaction, benzylboronic acid can react with Grignard reagents to afford the corresponding pinacolboronates . The initially formed dialkoxy alkylborohydride intermediate quickly eliminates hydridomagnesium bromide and affords the product boronic ester .
Biochemical Pathways
Benzylboronic acid is involved in the synthesis of boronic acids and boronates . It participates in the C-B bond formation, which is a key step in the synthesis of boronic acids and boronates . The compound is also involved in the Bamford–Stevens reaction, a chemical reaction whereby treatment of tosylhydrazones with strong base gives alkenes .
Pharmacokinetics
For instance, its ability to react with various substrates and form boronic esters could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of benzylboronic acid’s action are primarily related to its role in chemical reactions. For example, it can facilitate the formation of boronic esters, which are valuable compounds in organic synthesis . Additionally, it can participate in the Bamford–Stevens reaction, leading to the formation of alkenes .
Action Environment
The action of benzylboronic acid can be influenced by various environmental factors. For instance, the presence of certain bases can facilitate its reactions . Moreover, the reaction conditions, such as temperature and solvent, can also affect the compound’s action . For example, the reaction of benzylboronic acid with Grignard reagents occurs at ambient temperature in tetrahydrofuran .
生化学分析
Biochemical Properties
Benzylboronic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of benzylboronates by photochemical homologation of boronic acids with N-tosylhydrazones . The reaction involves the photolysis of the N-tosylhydrazone salt to give a diazoalkane followed by the geminal carboborylation of the diazoalkane .
Molecular Mechanism
The molecular mechanism of Benzylboronic Acid involves its transformation into boronic esters in the presence of readily available pinacolborane . This process serves both as an activator and an electrophile . The reaction is thought to proceed through the formation of a diazo compound that is generated from a hydrazone salt . The diazo compound could then react with the boronic acid to produce the benzylboronic acid through a boronate intermediate .
Temporal Effects in Laboratory Settings
The reaction involves the photolysis of the N-tosylhydrazone salt to give a diazoalkane followed by the geminal carboborylation of the diazoalkane .
Metabolic Pathways
Boronic acids are known to be involved in various biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Benzylboronic acid can be synthesized through several methods:
Reductive Coupling: A catalytic amount of magnesium enables the reductive coupling between benzyl halides and pinacolborane.
Electroreductive Conditions: Benzylic and allylic alcohols, aldehydes, and ketones can be transformed into boronic esters in the presence of pinacolborane, which serves both as an activator and an electrophile.
Industrial Production Methods: Industrial production of benzylboronic acid often involves large-scale reductive coupling reactions using benzyl halides and pinacolborane. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Types of Reactions:
Oxidation: Benzylboronic acid can undergo oxidation reactions to form benzyl alcohols or benzaldehydes.
Reduction: It can be reduced to form benzylboronates or other boron-containing compounds.
Substitution: Benzylboronic acid can participate in substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylboronates.
Substitution: Various substituted benzyl derivatives.
類似化合物との比較
Phenylboronic Acid: Similar to benzylboronic acid but with a phenyl group instead of a benzyl group.
Allylboronic Acid: Contains an allyl group attached to the boron atom.
Vinylboronic Acid: Contains a vinyl group attached to the boron atom.
Uniqueness: Benzylboronic acid is unique due to its specific reactivity and the stability of the benzyl group. This makes it particularly useful in applications where a stable yet reactive boronic acid derivative is required.
特性
IUPAC Name |
benzylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDWGMBZIFBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462176 | |
| Record name | Benzylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-42-7 | |
| Record name | Benzylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


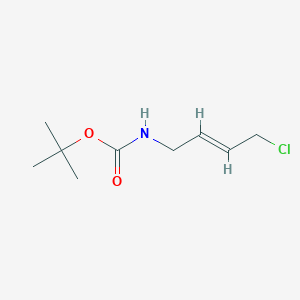
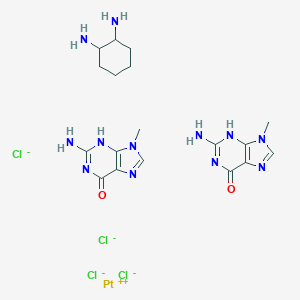
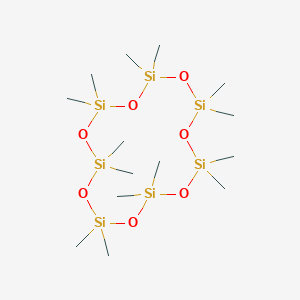
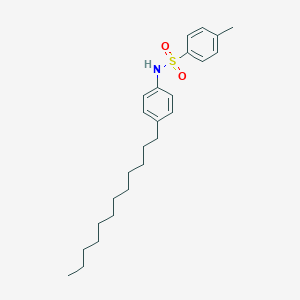
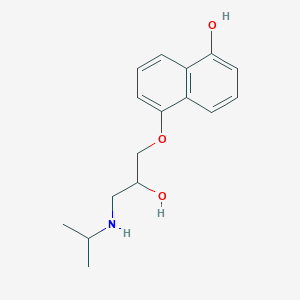
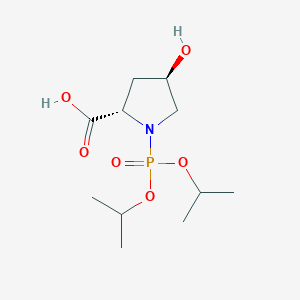
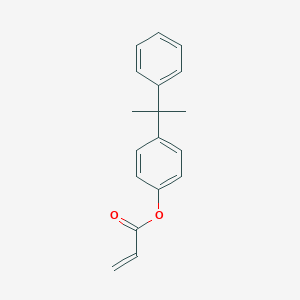
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
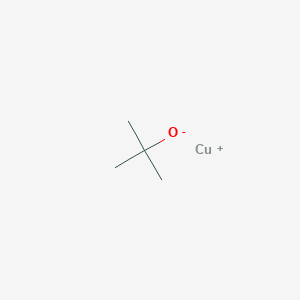
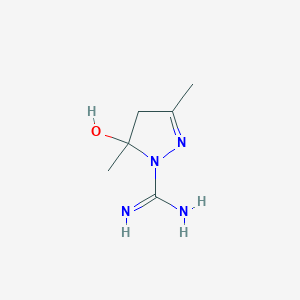
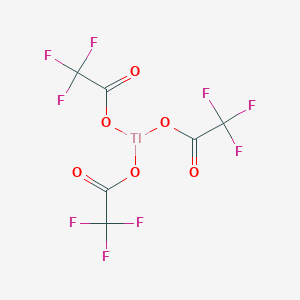
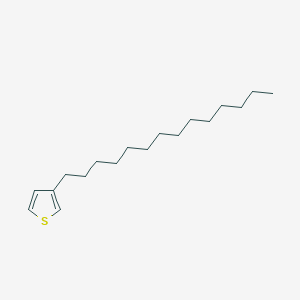
![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)
